REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:7]([F:14])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:17])=O>>[Br:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:7]([F:14])[C:3]=1[C:4]([Cl:17])=[O:5]
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Name
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|
Quantity
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365 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=O)O)C(=C(C(=C1F)F)F)F
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Name
|
|
Quantity
|
2 L
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 11 hours until the evolution of gas stops
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Duration
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11 h
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Type
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DISTILLATION
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Details
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the residue is distilled
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Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=O)Cl)C(=C(C(=C1F)F)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |